molecular formula C23H22N2O4S B1196585 Osmadizone CAS No. 27450-21-1

Osmadizone

Cat. No.: B1196585
CAS No.: 27450-21-1
M. Wt: 422.5 g/mol
InChI Key: AMJPXGQNYYTBKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Osmadizone involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as nitration, reduction, and esterification.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: Osmadizone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.

Scientific Research Applications

Osmadizone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential effects on biological systems, including its uricosuric properties.

    Medicine: Explored for its potential therapeutic applications, particularly in treating conditions related to uric acid metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Osmadizone involves its interaction with molecular targets related to uric acid metabolism. It is believed to inhibit the reabsorption of uric acid in the kidneys, leading to increased excretion in the urine. This action helps reduce uric acid levels in the blood, potentially alleviating symptoms of gout and other related conditions.

Comparison with Similar Compounds

    Probenecid: Another uricosuric agent used to treat gout.

    Sulfinpyrazone: Similar in function, used to increase uric acid excretion.

Comparison: Osmadizone is unique in its specific molecular structure, which may offer distinct advantages in terms of potency, selectivity, and side effect profile compared to other uricosuric agents like Probenecid and Sulfinpyrazone. Its unique chemical properties may also make it suitable for specific applications where other compounds are less effective.

Properties

CAS No.

27450-21-1

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid

InChI

InChI=1S/C23H22N2O4S/c26-22(21(23(27)28)16-17-30(29)20-14-8-3-9-15-20)25(19-12-6-2-7-13-19)24-18-10-4-1-5-11-18/h1-15,21,24H,16-17H2,(H,27,28)

InChI Key

AMJPXGQNYYTBKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O

Synonyms

(2-(phenylsulfinyl)ethyl)malonic acid mono(1,2- diphenylhydrazide)
osmadizone

Origin of Product

United States

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